1-decylpiperazine hydrochloride
Description
1-Decylpiperazine hydrochloride is a piperazine derivative with a decyl (C₁₀H₂₁) chain attached to one nitrogen atom of the piperazine ring, forming a quaternary ammonium salt. It exists as a dihydrochloride (C₁₄H₃₀Cl₂N₂) with a molecular weight of approximately 298.92 g/mol . The compound has demonstrated antifungal activity in agar diffusion assays against fungi such as Candida glabrata and Aspergillus niger, as well as antibacterial effects on Gram-positive and Gram-negative bacteria . Its lipophilic decyl chain enhances membrane penetration, a critical factor in its antimicrobial mechanism .
Properties
Molecular Formula |
C14H31ClN2 |
|---|---|
Molecular Weight |
262.86 g/mol |
IUPAC Name |
1-decylpiperazine;hydrochloride |
InChI |
InChI=1S/C14H30N2.ClH/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16;/h15H,2-14H2,1H3;1H |
InChI Key |
PNJGBMZJWKJSID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCNCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-decylpiperazine hydrochloride typically involves the reaction of piperazine with decyl halides (such as decyl chloride or decyl bromide) under basic conditions. The reaction can be carried out in a solvent such as ethanol or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Piperazine+Decyl Halide→N-decylpiperazine
The resulting N-decylpiperazine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields. The process involves the same basic principles as the laboratory-scale synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-decylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where the decyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced piperazine compounds, and substituted piperazine derivatives.
Scientific Research Applications
1-decylpiperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a potential ligand for binding studies with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 1-decylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The decyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic regions of target molecules. The piperazine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 1-decylpiperazine hydrochloride and analogous piperazine-based compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
